2-naphthyl 2-ethylbutanoate
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Overview
Description
2-naphthyl 2-ethylbutanoate is an organic compound with the molecular formula C₁₆H₁₈O₂. It is an ester formed from 2-ethylbutyric acid and 2-naphthol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-naphthyl 2-ethylbutanoate can be synthesized through the esterification reaction between 2-ethylbutyric acid and 2-naphthol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-ethylbutyric acid, 2-naphthyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-naphthyl 2-ethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-ethylbutyric acid and 2-naphthol.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohols.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: 2-Ethylbutyric acid and 2-naphthol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
2-naphthyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-ethylbutyric acid, 2-naphthyl ester primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-ethylbutyric acid and 2-naphthol. These products can then interact with various molecular targets and pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil and has a similar ester structure.
Isopentyl acetate: A constituent of banana oil with a similar ester linkage.
Uniqueness
2-naphthyl 2-ethylbutanoate is unique due to its specific combination of 2-ethylbutyric acid and 2-naphthol, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in biological systems and unique applications in the fragrance industry .
Properties
Molecular Formula |
C16H18O2 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
naphthalen-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C16H18O2/c1-3-12(4-2)16(17)18-15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
JDKZXLBYHYCZKA-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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